molecular formula C6H12O5 B1195658 1,2,3,4,5-Cyclohexanepentol

1,2,3,4,5-Cyclohexanepentol

Cat. No. B1195658
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-Cyclohexanepentol is a natural product found in Legnephora moorei, Marsdenia, and other organisms with data available.

Scientific Research Applications

Inhibitory Activity Against Glucocerebrosidase

1,2,3,4,5-Cyclohexanepentol derivatives, specifically 1,2- and 2,3-anhydro derivatives, have been synthesized and evaluated for their inhibitory activity against glucocerebrosidase, an enzyme linked to Gaucher's disease. Among these derivatives, 1L-1,2-anhydro-1,2,4/3,5-cyclohexanepentol has shown to be a potent and specific inhibitor, comparable to the known inhibitor conduritol B epoxide (Ogawa et al., 1999).

Synthesis from Inositols

Cyclohexanepentols have been synthesized from inositols by protecting all but one hydroxyl group and then undergoing various chemical treatments. This synthesis pathway is significant for the development of various cyclohexanepentol derivatives (Angyal & Odier, 1982).

Hydrogen Bonding in Crystal Structure

A detailed investigation of the hydrogen bonding in the crystal structure of cyclohexane-1,2,3,4,5-pentol has been conducted. This study is crucial for understanding the stability of the crystal structure, which is enhanced by the formation of multiple hydrogen bonds for each OH group in the molecule (Belanzoni et al., 2014).

Ionic Transfer Reactions

Cyclohexanepentol derivatives have been used in the development of cyclohexa-1,4-diene-based surrogates for various chemical reactions. These surrogates are crucial in ionic transfer reactions and the understanding of silylium ion chemistry (Walker & Oestreich, 2019).

properties

IUPAC Name

cyclohexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871684
Record name 1,2,3,4,5-Cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Cyclohexanepentol

CAS RN

62076-18-0
Record name 1,2,3,4,5-Cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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